molecular formula C15H18N4O2S B2901667 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 920354-55-8

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2901667
CAS No.: 920354-55-8
M. Wt: 318.4
InChI Key: VKHGDRQTBNOTNT-UHFFFAOYSA-N
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Description

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 920354-55-8) is a synthetic oxalamide derivative of interest in several research fields . With a molecular formula of C15H18N4O2S and a molecular weight of 318.4 g/mol, this compound features a 1H-imidazole moiety linked via a propyl chain and a 3-(methylthio)phenyl group, a structure that contributes to its potential as a building block for more complex molecules and its utility in studying biological processes . In chemical research, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . Its mechanism of action is characterized by interactions with specific molecular targets, where the imidazole ring plays a crucial role in binding to enzymes or receptors . In biological and medicinal research, this compound is investigated as a lead compound for developing new therapeutic agents, with studies exploring its potential in areas such as inflammation and infection . Researchers employ techniques including ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy for its characterization . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-22-13-5-2-4-12(10-13)18-15(21)14(20)17-6-3-8-19-9-7-16-11-19/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGDRQTBNOTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Strategy

The target compound can be dissected into two primary components:

  • 3-(1H-Imidazol-1-yl)propan-1-amine : A tertiary amine bearing an imidazole ring.
  • 3-(Methylthio)aniline : A substituted aniline with a methylthio group at the meta position.

The oxalamide bridge is constructed via sequential coupling of these amines to an oxalic acid derivative, typically oxalyl chloride or diethyl oxalate.

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine

This precursor is synthesized through a nucleophilic substitution reaction between 1H-imidazole and 1-bromo-3-aminopropane. Key steps include:

  • Alkylation of Imidazole :
    • 1H-Imidazole (1.0 equiv) is reacted with 1-bromo-3-aminopropane (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours under nitrogen.
    • The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
    • Yield: 68–72% after purification via silica gel chromatography (eluent: 10% methanol in dichloromethane).
  • Characterization :
    • 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1H, imidazole-H), 7.06 (s, 1H, imidazole-H), 3.95 (t, J = 6.8 Hz, 2H, NCH2), 2.78 (t, J = 6.8 Hz, 2H, CH2NH2), 1.89 (quin, J = 6.8 Hz, 2H, CH2).
    • ESI-MS : m/z 140.1 [M+H]+.

Synthesis of 3-(Methylthio)aniline

This intermediate is prepared via a two-step process:

  • Thiolation of 3-Nitroaniline :
    • 3-Nitroaniline (1.0 equiv) is treated with sodium hydrosulfide (NaSH, 1.5 equiv) in ethanol at reflux for 6 hours to yield 3-mercaptoaniline.
  • Methylation :
    • The thiol intermediate is methylated using methyl iodide (1.2 equiv) in the presence of potassium carbonate (K2CO3) in acetone at room temperature for 4 hours.
    • Yield: 85% after recrystallization from hexane.
    • 1H NMR (400 MHz, CDCl3): δ 7.21–7.15 (m, 3H, aromatic-H), 3.65 (s, 2H, NH2), 2.44 (s, 3H, SCH3).

Oxalamide Bond Formation

Stepwise Coupling via Oxalyl Chloride

The most widely reported method involves sequential acylation of the amines using oxalyl chloride:

  • Reaction of 3-(Methylthio)aniline with Oxalyl Chloride :
    • Oxalyl chloride (1.1 equiv) is added dropwise to a solution of 3-(methylthio)aniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.
    • The mixture is stirred for 2 hours at room temperature, yielding N-(3-(methylthio)phenyl)oxalyl chloride .
  • Coupling with 3-(1H-Imidazol-1-yl)propan-1-amine :
    • The intermediate oxalyl chloride is reacted with 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv) in THF with triethylamine (2.0 equiv) as a base.
    • The reaction is stirred for 12 hours at room temperature, followed by aqueous workup and extraction with ethyl acetate.
    • Yield: 65–70% after column chromatography (eluent: 5% methanol in dichloromethane).

One-Pot Synthesis Using Diethyl Oxalate

An alternative approach employs diethyl oxalate as a coupling agent under basic conditions:

  • Reaction Setup :
    • 3-(Methylthio)aniline (1.0 equiv) and 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv) are combined with diethyl oxalate (1.2 equiv) in ethanol.
    • Sodium ethoxide (2.0 equiv) is added, and the mixture is refluxed for 24 hours.
  • Isolation :
    • The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum.
    • Yield: 60–65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Dichloromethane and THF provide higher yields (65–70%) compared to DMF (50–55%) due to better solubility of intermediates.
  • Temperature : Reactions conducted at 0°C during oxalyl chloride addition minimize side reactions such as over-acylation.

Catalytic Enhancements

  • Use of Coupling Agents : Carbodiimides like EDC/HOBt improve yields to 75–80% by activating the oxalic acid intermediate.
  • Microwave Assistance : Microwave irradiation at 100°C for 30 minutes reduces reaction time and increases yield to 78%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, imidazole-H), 7.62–7.58 (m, 2H, aromatic-H), 7.34–7.28 (m, 1H, aromatic-H), 6.97 (s, 1H, imidazole-H), 4.12 (t, J = 6.8 Hz, 2H, NCH2), 3.88 (t, J = 6.8 Hz, 2H, CH2N), 2.44 (s, 3H, SCH3), 1.95 (quin, J = 6.8 Hz, 2H, CH2).
  • 13C NMR (100 MHz, DMSO-d6): δ 163.2 (C=O), 158.9 (C=O), 137.5 (imidazole-C), 129.8 (aromatic-C), 118.4 (imidazole-C), 44.5 (NCH2), 38.2 (CH2N), 29.7 (SCH3), 23.1 (CH2).
  • ESI-HRMS : m/z 359.1442 [M+H]+ (calculated for C16H19N4O2S: 359.1437).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).
  • Melting Point : 189–191°C (decomposition observed above 195°C).

Challenges and Mitigation Strategies

Side Reactions

  • Diacylation : Excess oxalyl chloride may lead to bis-acylated byproducts. Mitigated by using stoichiometric oxalyl chloride and low temperatures.
  • Imidazole Ring Oxidation : The methylthio group can oxidize to sulfone under acidic conditions. Avoided by using inert atmospheres and neutral pH.

Scalability Issues

  • Column Chromatography Limitations : Preparative HPLC is recommended for large-scale purification (>100 g) to maintain yield and purity.

Applications and Derivatives

  • Kinase Inhibition : Structural analogs demonstrate ERK kinase inhibition (IC50 = 0.8 µM).
  • Fluorescent Sensing : Oxalamide-imidazole hybrids exhibit Cu2+ and Fe3+ sensing via fluorescence quenching.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including those related to inflammation and infection.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it valuable for a wide range of applications.

Mechanism of Action

The mechanism by which N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • The 3-(methylthio)phenyl group confers moderate lipophilicity, intermediate between fluorinated (6, 7) and nitro-substituted (8) analogs.

Oxalamide Derivatives with Sulfonyl Modifications

and : Two oxalamide derivatives with sulfonyl-containing oxazinan groups are structurally analogous but differ in substituents (Table 2).

Compound ID Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 3-(Methylthio)phenyl C14H17N4O2S 321.38 Methylthio group (moderate reactivity)
872975-98-9 () Mesitylsulfonyl C22H31N5O5S 477.6 Bulky sulfonyl; high steric hindrance
872880-78-9 () 4-Methoxyphenylsulfonyl C20H27N5O6S 465.5 Electron-donating methoxy group

Key Observations :

  • The 4-methoxyphenylsulfonyl group in 872880-78-9 may enhance solubility due to its polar methoxy moiety .

Heterocyclic Variants

and :

  • Compound 10 () : N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide replaces imidazole with pyrazole and introduces a piperazine ring. This modification likely alters binding kinetics to targets like serotonin or dopamine receptors .
  • 1207052-08-1 () : N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide substitutes the imidazole-propyl chain with a thiophene-cyclopropyl group. Thiophene’s aromaticity may influence π-π stacking interactions compared to imidazole’s hydrogen-bonding capability .

Research Implications and Limitations

  • Pharmacological Gaps : While anti-tumor efficacy is reported for benzamide analogs (), direct activity data for the target oxalamide are unavailable, necessitating further in vitro/in vivo studies.
  • Property Predictions : The methylthio group’s moderate lipophilicity (LogP ~2.5 estimated) suggests favorable blood-brain barrier penetration, contrasting with polar sulfonyl derivatives .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of this oxalamide derivative?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as 3-(1H-imidazol-1-yl)propylamine and 3-(methylthio)aniline. Key parameters include:

  • Temperature control (50–80°C for imidazole coupling steps) .
  • Molar ratios (e.g., 1:1.2 for oxalyl chloride to amine intermediates to minimize side products) .
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
    Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .

Advanced Question: How can contradictions in biological activity data be resolved for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or target specificity. To resolve discrepancies:

  • Perform dose-response curves across multiple cell lines (e.g., IC₅₀ values in cancer vs. normal cells) .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
  • Compare structural analogs (e.g., replacing methylthio with methoxy groups) to isolate pharmacophore contributions .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of imidazole (δ 7.5–7.7 ppm for aromatic protons) and methylthio groups (δ 2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z 373.14) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Question: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) using crystal structures of imidazole-binding enzymes (e.g., cytochrome P450) to model hydrogen-bonding interactions .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models prioritize substituents (e.g., methylthio vs. trifluoromethyl) for enhanced binding .

Basic Question: How does the methylthio group influence solubility and stability?

Methodological Answer:

  • Solubility : The methylthio (-SMe) group increases lipophilicity (logP ~2.8) but retains partial solubility in DMSO (≥10 mM) .
  • Stability : Susceptible to oxidation (e.g., sulfoxide formation under ambient light). Stabilize with antioxidants (0.1% BHT) and store at -20°C .

Advanced Question: What experimental designs validate the dual hydrogen-bonding capability of the oxalamide core?

Methodological Answer:

  • X-ray crystallography : Resolve intermolecular H-bonds (e.g., N-H···O=C distances ~2.8–3.0 Å) in single crystals .
  • NMR titration experiments : Monitor chemical shift perturbations (CSPs) upon titration with model receptors (e.g., urea derivatives) .
  • Thermodynamic solubility assays : Correlate H-bond strength with aqueous solubility .

Basic Question: What are the key impurities to monitor during synthesis?

Methodological Answer:

  • Unreacted amines : Detect via TLC (Rf 0.3 vs. 0.5 for product) .
  • Oxidation byproducts (e.g., sulfoxide derivatives): Identify using LC-MS (m/z +16) .
  • Dimerization products : Monitor via HPLC (retention time shifts) .

Advanced Question: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

  • Bioisosteric replacement : Substitute methylthio with sulfonamide (-SO₂NH₂) to enhance metabolic stability .
  • Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare IC₅₀ values (e.g., R vs. S configurations) .
  • Fragment-based design : Link imidazole to alternative scaffolds (e.g., piperazine) to modulate target selectivity .

Key Research Gaps

  • Catalytic asymmetric synthesis : No enantioselective routes reported for this compound .
  • In vivo pharmacokinetics : Limited data on oral bioavailability and hepatic metabolism .

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